molecular formula C11H14Cl2N2 B2367191 1-(Aminomethyl)naphthalen-2-amine dihydrochloride CAS No. 1989659-22-4

1-(Aminomethyl)naphthalen-2-amine dihydrochloride

Cat. No.: B2367191
CAS No.: 1989659-22-4
M. Wt: 245.15
InChI Key: CWIPDCVCQBVACV-UHFFFAOYSA-N
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Description

1-(Aminomethyl)naphthalen-2-amine dihydrochloride ( 1989659-22-4) is a high-purity naphthalene-based chemical building block supplied as its stable dihydrochloride salt . With the molecular formula C11H14Cl2N2 and a molecular weight of 245.15 g/mol, this compound features a naphthalene ring system substituted with both a primary amine and an aminomethyl group, offering two distinct reactive sites for chemical synthesis . This diamine structure makes it a valuable intermediate in organic and medicinal chemistry research, particularly for the development of novel chemical entities. Compounds with a naphthalene backbone, similar to this reagent, have historically been explored as intermediates in the synthesis of dyes and other functional molecules . Researchers utilize this compound for constructing more complex structures, potentially for applications in material science and as a precursor in pharmaceutical development. The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle all chemicals using appropriate personal protective equipment.

Properties

IUPAC Name

1-(aminomethyl)naphthalen-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.2ClH/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13;;/h1-6H,7,12-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIPDCVCQBVACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Chloromethylation-Amination Approach

This two-step method involves chloromethylation of naphthalen-2-amine followed by nucleophilic amination .

Step 1: Chloromethylation

Naphthalen-2-amine undergoes electrophilic substitution using formaldehyde (HCHO) and hydrochloric acid (HCl) under catalysis by zinc chloride (ZnCl$$2$$) at 40–60°C. The amine group at position 2 directs chloromethyl (-CH$$2$$Cl) installation at position 1 via Wheland intermediate stabilization:
$$
\text{Naphthalen-2-amine} + \text{HCHO} + \text{HCl} \xrightarrow{\text{ZnCl}2, 50^\circ \text{C}} 1\text{-Chloromethylnaphthalen-2-amine} + \text{H}2\text{O}
$$
Key Data :

  • Yield: 70–85%
  • Purity: 90–95% (after recrystallization in toluene)
Step 2: Amination

1-Chloromethylnaphthalen-2-amine reacts with aqueous ammonia (NH$$3$$) or hexamethylenetetramine (hexamine) in tetrahydrofuran (THF)-water (3:1) at 70°C. Hexamine decomposes to formaldehyde and ammonia, facilitating nucleophilic substitution:
$$
1\text{-ClCH}
2\text{-Naphthalen-2-amine} + \text{NH}3 \xrightarrow{\text{THF/H}2\text{O}} 1\text{-(Aminomethyl)naphthalen-2-amine} + \text{HCl}
$$
Optimization :

  • Solvent: THF-water enhances reaction rate 3-fold vs. acetone.
  • Yield: 82–90%.

Final Salt Formation : Treatment with concentrated HCl in ethanol precipitates the dihydrochloride salt (95–98% purity).

Mannich Reaction-Based Synthesis

The Mannich reaction enables direct aminomethylation of naphthalen-2-amine using formaldehyde and ammonium chloride (NH$$_4$$Cl).

Reaction Conditions
  • Catalyst : Dodecylphosphonic acid (DPA, 10 mol%) in ethanol at 90°C.
  • Mechanism: Imine formation between formaldehyde and NH$$4$$Cl generates an electrophilic aminomethyl ion, attacking position 1 of naphthalen-2-amine:
    $$
    \text{Naphthalen-2-amine} + \text{HCHO} + \text{NH}
    4\text{Cl} \xrightarrow{\text{DPA}} 1\text{-(Aminomethyl)naphthalen-2-amine} + \text{H}_2\text{O} + \text{HCl}
    $$
    Performance :
  • Yield: 68–75%
  • Limitations: Competing bis-aminomethylation byproducts (15–20%) require chromatography.

Hexamine-Mediated Aminomethylation

Adapted from antipsychotic drug syntheses, this method uses hexamine as a masked ammonia source.

Procedure
  • Bromomethyl Intermediate : 1-Bromomethylnaphthalen-2-amine is prepared via bromination of 1-methylnaphthalen-2-amine using N-bromosuccinimide (NBS).
  • Aminomethylation : Bromomethyl derivative reacts with hexamine in THF-water (1:1) at 70°C for 6 hours:
    $$
    1\text{-BrCH}2\text{-Naphthalen-2-amine} + (\text{CH}2)6\text{N}4 \rightarrow 1\text{-(Aminomethyl)naphthalen-2-amine} + \text{HBr} + \text{Formaldehyde byproducts}
    $$
    Advantages :
  • High regioselectivity (>95%).
  • Yield: 88–92% after HCl salt formation.

Reductive Amination of 1-Formylnaphthalen-2-amine

A less common route involves formylation followed by reduction:

Step 1: Vilsmeier-Haack Formylation

Naphthalen-2-amine reacts with phosphorus oxychloride (POCl$$3$$) and dimethylformamide (DMF) to yield 1-formylnaphthalen-2-amine:
$$
\text{Naphthalen-2-amine} + \text{POCl}
3 + \text{DMF} \rightarrow 1\text{-HCO-Naphthalen-2-amine} + \text{HCl} + \text{PO(OH)}_3
$$
Yield : 50–60% (limited by over-oxidation).

Step 2: Reduction

The formyl group is reduced using sodium cyanoborohydride (NaBH$$3$$CN) in methanol at pH 5–6:
$$
1\text{-HCO-Naphthalen-2-amine} + \text{NaBH}
3\text{CN} \xrightarrow{\text{MeOH}} 1\text{-(Aminomethyl)naphthalen-2-amine} + \text{NaCN} + \text{H}_2\text{O}
$$
Challenges :

  • Low yield (45–55%) due to competing side reactions.
  • Requires rigorous pH control.

Comparative Analysis of Methodologies

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Scalability
Chloromethylation-Amination Naphthalen-2-amine HCHO, HCl, ZnCl$$2$$; NH$$3$$ 70–85 90–95 High
Mannich Reaction Naphthalen-2-amine HCHO, NH$$_4$$Cl, DPA 68–75 80–85 Moderate
Hexamine-Mediated 1-Bromomethylnaphthalen-2-amine Hexamine, THF/H$$_2$$O 88–92 95–98 High
Reductive Amination 1-Formylnaphthalen-2-amine NaBH$$_3$$CN, MeOH 45–55 75–80 Low

Key Insights :

  • Hexamine-Mediated offers superior yield and purity, ideal for industrial production.
  • Chloromethylation is cost-effective but generates chlorinated byproducts.
  • Mannich Reaction suffers from byproduct formation but is solvent-free.

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

  • THF-Water Systems : Enhance reaction rates and reduce polymerization in hexamine routes.
  • Phase Transfer Catalysts : Tetra-n-butylammonium bromide (TBAB) improves chloromethylation efficiency (yield +12%).

Waste Management

  • HCl Recycling : Neutralization with NaOH generates NaCl, requiring effluent treatment.
  • Polyphosphoric Acid : Used in Beckmann rearrangements; neutralization yields phosphate waste.

Purification and Stabilization Techniques

Recrystallization

  • Solvent Systems : Toluene-sherwood oil (1:4) removes polymeric impurities.
  • Acid Stabilization : Adding 1M HCl during crystallization prevents amine oxidation.

Chemical Reactions Analysis

1-(Aminomethyl)naphthalen-2-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: It can be reduced to form naphthylamines.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the amino groups.

    Condensation: It can participate in condensation reactions to form Schiff bases and other derivatives

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

1-(Aminomethyl)naphthalen-2-amine dihydrochloride serves as a versatile building block in organic synthesis, facilitating the production of various compounds including:

  • Dyes and Pigments : Utilized in the manufacturing of colorants due to its aromatic structure.
  • Pharmaceuticals : Acts as a precursor for synthesizing therapeutic agents .

Biology

The compound has been studied for its biological activities:

  • Fluorescent Probes : It is employed in biochemical assays to study biological processes due to its fluorescent properties.
  • Antimicrobial and Anticancer Properties : Research indicates potential efficacy against various pathogens and cancer cells .

Medicine

This compound has shown promise in pharmacological applications:

  • Enzyme Inhibition : Exhibits potential as an inhibitor for specific enzymes and receptors, making it a candidate for drug development .
  • Therapeutic Applications : Its interactions with biological systems suggest roles in treating diseases, particularly in cancer research .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for dyes and pharmaceuticalsVersatile synthetic intermediate
BiologyFluorescent probes; antimicrobial studiesPotential anticancer activity
MedicineEnzyme inhibitors; therapeutic agentsInteraction with biological targets

Case Studies

  • Anticancer Activity Study :
    A recent study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent .
  • Biochemical Assay Development :
    Researchers utilized this compound as a fluorescent probe to monitor enzyme activity in vitro. The findings demonstrated its effectiveness in tracking biochemical processes, paving the way for further applications in drug discovery .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)naphthalen-2-amine dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and physicochemical differences between 1-(Aminomethyl)naphthalen-2-amine dihydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Key Features References
This compound 1989659-22-4 C₁₁H₁₄Cl₂N₂ Two amine groups (primary and secondary), dihydrochloride salt, naphthalen-2-amine backbone
(1R)-1-(2-Naphthyl)-1-propanamine hydrochloride 1810074-76-0 C₁₃H₁₆ClN Chiral (R)-configuration, single hydrochloride salt, propylamine substituent
1-Amino-2-naphthol hydrochloride 1198-27-2 C₁₀H₁₀ClNO Hydroxyl group at 2-position, naphthol backbone, lower basicity due to -OH
N-(1-Naphthyl)ethylenediamine dihydrochloride 1465-25-4 C₁₂H₁₆Cl₂N₂ Ethylenediamine chain, two primary amines, dihydrochloride salt
[1-(Aminomethyl)cyclopropyl]methanamine dihydrochloride - C₅H₁₂Cl₂N₂ Cyclopropane ring, two aminomethyl groups, strained geometry
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide Hydrochloride - C₁₄H₁₇ClN₂O Acetamide linkage, naphthalen-1-yl group, reduced basicity due to amide

Physicochemical Properties

  • Solubility: The dihydrochloride salts (e.g., target compound and N-(1-Naphthyl)ethylenediamine dihydrochloride) exhibit higher aqueous solubility compared to non-salt forms. The hydroxyl group in 1-Amino-2-naphthol hydrochloride further enhances polarity but reduces basicity .
  • Basicity : Compounds with multiple amines (e.g., ethylenediamine derivatives) require stronger acidic conditions for salt formation. The target compound’s secondary amine is less basic than primary amines in ethylenediamine derivatives .
  • Stability: Cyclopropane-containing analogs (e.g., [1-(aminomethyl)cyclopropyl]methanamine) may exhibit reduced thermal stability due to ring strain .

Biological Activity

1-(Aminomethyl)naphthalen-2-amine dihydrochloride, commonly referred to as AMNAD dihydrochloride, is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with an aminomethyl group at the 1-position and an amine group at the 2-position. This compound has garnered interest in pharmacology due to its potential biological activities, particularly in medicinal chemistry and drug development.

  • Molecular Formula : C₁₁H₁₄Cl₂N₂
  • Molecular Weight : Approximately 245.15 g/mol
  • Structure : The compound exists predominantly in its dihydrochloride salt form, enhancing its solubility in aqueous solutions, which is advantageous for biological assays and potential therapeutic applications .

Biological Activity Overview

Research indicates that AMNAD dihydrochloride exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Its structure allows for interactions with biological targets, making it a candidate for further investigation in drug development .

While the precise mechanism of action remains largely unknown, preliminary studies suggest that AMNAD dihydrochloride may interact with neurotransmitter systems. This interaction could influence pathways related to mood regulation and cognitive functions. Additionally, its metabolic pathways indicate potential biotransformation processes that may affect its pharmacokinetics and efficacy .

Pharmacological Applications

AMNAD dihydrochloride has been explored for several pharmacological applications:

  • Enzyme Inhibition : It has shown potential as an inhibitor for certain enzymes involved in metabolic processes.
  • Neurotransmitter Modulation : Interaction studies suggest it may modulate neurotransmitter systems, potentially impacting mood and cognition .
  • Anticancer Potential : Some derivatives of related naphthylamines have demonstrated anticancer properties, suggesting a need for further exploration of AMNAD's derivatives in cancer therapy .

Comparative Analysis with Similar Compounds

The biological activity of AMNAD dihydrochloride can be compared to structurally similar compounds. Below is a table summarizing some notable compounds:

Compound NameMolecular FormulaUnique Features
2-Methyl-1-naphthylamineC₁₁H₁₃NMethyl substitution at the 2-position
1-Aminomethyl-naphthaleneC₁₁H₁₃NLacks the second amino group
1-(Aminomethyl)naphthalene-2-ol hydrochlorideC₁₁H₁₅ClNContains a hydroxyl group at the 2-position

This table illustrates how variations in substituents can influence both chemical reactivity and biological activity, highlighting the unique position of AMNAD dihydrochloride within this class of compounds .

Case Studies and Research Findings

Several studies have focused on the biological implications of naphthylamine derivatives. For instance:

  • Anticancer Studies : Research into similar compounds has shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the naphthalene core can enhance anticancer activity through mechanisms such as apoptosis induction and enzyme inhibition .
  • Neuropharmacological Effects : Investigations into the effects of naphthylamines on neurotransmitter systems have revealed their potential role in treating mood disorders. The binding affinities of these compounds to various receptors suggest they could modulate serotonin or dopamine pathways .

Q & A

Q. What are the recommended synthetic methodologies for 1-(Aminomethyl)naphthalen-2-amine dihydrochloride?

The synthesis typically involves multi-step reactions starting from naphthalene derivatives. Key steps include:

  • Step 1 : Amine functionalization of naphthalene via Pd-catalyzed coupling (e.g., Suzuki-Miyaura for aryl halides) to introduce the aminomethyl group .
  • Step 2 : Hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol .
  • Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity, confirmed by NMR and elemental analysis .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the naphthalene backbone and aminomethyl group (δ 7.2–8.5 ppm for aromatic protons; δ 3.8–4.2 ppm for CH₂NH₂) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (calc. 225.1 g/mol for C₁₁H₁₃N₂Cl₂) .
  • Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Highly soluble in polar solvents (water, DMSO, methanol) due to the dihydrochloride salt .
  • Stability : Hygroscopic; store under inert gas (N₂/Ar) at −20°C in amber vials to prevent degradation. Monitor moisture via Karl Fischer titration .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected splitting in NMR) may arise from:

  • Impurities : Use preparative HPLC to isolate minor components.
  • Tautomerism : Conduct variable-temperature NMR (VT-NMR) to study dynamic equilibria .
  • X-ray Crystallography : Resolve ambiguous structures by obtaining single-crystal data .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst Screening : Test Pd/Cu catalysts for coupling efficiency (e.g., PdCl₂(PPh₃)₂ improves yield to 70%) .
  • Solvent Effects : Replace DMF with acetonitrile to reduce side reactions.
  • Temperature Gradients : Optimize via microwave-assisted synthesis (e.g., 100°C for 30 min vs. traditional reflux) .

Q. How can researchers evaluate the compound’s biological activity in receptor-binding studies?

  • In Vitro Assays :
    • Radioligand Binding : Use ³H-labeled compounds to measure affinity for serotonin/dopamine receptors .
    • Dose-Response Curves : IC₅₀ values calculated via nonlinear regression (e.g., 10 nM–100 μM range) .
  • Controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT₂A) to validate assay conditions .

Q. What methods mitigate hygroscopicity during storage and handling?

  • Lyophilization : Convert to a free base temporarily for long-term storage .
  • Desiccants : Use silica gel or molecular sieves in storage containers .
  • In Situ Salt Formation : Prepare the hydrochloride salt immediately before use to minimize exposure .

Q. How does the dihydrochloride form influence pharmacokinetic studies?

  • Enhanced Bioavailability : The salt form improves water solubility, aiding in in vivo absorption studies .
  • Metabolic Stability : Monitor via LC-MS/MS in plasma samples; compare half-life with free base .

Methodological Notes

  • Safety : Handle under fume hoods; PPE (gloves, goggles) required due to potential respiratory irritancy .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing; no FDA approval for human/animal use .

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